4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde
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Overview
Description
4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde is an organic compound with the molecular formula C12H8N2O3 and a molecular weight of 228.20 g/mol . This compound features a nitro group attached to a pyridine ring, which is further connected to a benzene ring bearing an aldehyde group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde typically involves the nitration of 2-pyridinecarbaldehyde followed by a coupling reaction with a benzene derivative. The nitration process requires careful control of temperature and the use of concentrated nitric acid and sulfuric acid as reagents. The subsequent coupling reaction can be facilitated by using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a boronic acid derivative and a palladium catalyst under an inert atmosphere .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents like nitric acid and sulfuric acid .
Chemical Reactions Analysis
Types of Reactions
4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in basic conditions, chromium trioxide in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 4-(3-Amino-2-pyridinyl)benzenecarbaldehyde.
Oxidation: 4-(3-Nitro-2-pyridinyl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of compounds with antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde is largely dependent on its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or enzymes, thereby modulating their activity. The pyridine ring can participate in coordination chemistry, forming complexes with metal ions that may have biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Nitro-3-pyridinyl)benzenecarbaldehyde
- 4-(4-Nitro-2-pyridinyl)benzenecarbaldehyde
- 4-(5-Nitro-2-pyridinyl)benzenecarbaldehyde
Uniqueness
4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde is unique due to the specific positioning of the nitro group on the pyridine ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .
Properties
IUPAC Name |
4-(3-nitropyridin-2-yl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c15-8-9-3-5-10(6-4-9)12-11(14(16)17)2-1-7-13-12/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOARMPVDLIAIOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)C=O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377240 |
Source
|
Record name | 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847446-87-1 |
Source
|
Record name | 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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